molecular formula C15H21NO3 B1373302 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-17-1

7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid

Cat. No.: B1373302
CAS No.: 951889-17-1
M. Wt: 263.33 g/mol
InChI Key: IKBNRCKMBGPYQE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons : A doublet at δ 6.5–7.0 ppm (integration: 2H) and a doublet at δ 7.2–7.5 ppm (integration: 2H) correspond to the para-substituted phenyl ring.
    • Dimethylamino group : A singlet at δ 2.8–3.2 ppm (integration: 6H) for the N(CH₃)₂ protons.
    • Aliphatic chain :
      • Methylenic protons adjacent to the ketone (δ 2.4–2.6 ppm).
      • Protons along the heptanoic acid backbone (δ 1.2–1.8 ppm).
  • ¹³C NMR :

    • Carboxylic acid carbon at δ 170–175 ppm.
    • Ketone carbonyl at δ 205–210 ppm.
    • Aromatic carbons at δ 115–150 ppm, with the dimethylamino-substituted carbon resonating at δ 150–155 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at ~1700 cm⁻¹ for the ketone (C=O) and carboxylic acid (C=O) groups.
  • N-H stretch (dimethylamino group) at ~2800 cm⁻¹.
  • O-H stretch (carboxylic acid) as a broad peak at 2500–3000 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 263.33 ([M]⁺), consistent with the molecular formula C₁₅H₂₁NO₃.
  • Fragmentation patterns:
    • Loss of CO₂ (44 Da) from the carboxylic acid group (m/z 219).
    • Cleavage of the heptanoic acid chain yielding m/z 121 (C₆H₁₁O₂⁺).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations predict the following electronic properties:

  • HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity. The HOMO is localized on the dimethylamino-phenyl moiety, while the LUMO resides on the ketone and carboxylic acid groups.
  • Partial charges :
    • The ketone carbonyl carbon carries a partial positive charge (+0.45 e), making it susceptible to nucleophilic attack.
    • The dimethylamino nitrogen exhibits a partial negative charge (-0.32 e) due to lone pair delocalization into the aromatic ring.
Parameter Value
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.7
Dipole Moment (Debye) 5.8

These results align with spectroscopic data, confirming the electron-withdrawing nature of the ketone and carboxylic acid groups and the electron-donating effect of the dimethylamino substituent.

Properties

IUPAC Name

7-[4-(dimethylamino)phenyl]-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-16(2)13-10-8-12(9-11-13)14(17)6-4-3-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBNRCKMBGPYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Dimethylamino Phenyl Intermediate with Heptanoic Acid Derivatives

The principal synthetic route involves the formation of a carbon–carbon bond between the aromatic ring bearing the dimethylamino group and a heptanoic acid derivative that contains the ketone functionality at the 7-position.

  • Step 1: Preparation of the Dimethylamino Phenyl Intermediate
    The aromatic amine derivative, typically 4-(N,N-dimethylamino)benzaldehyde or a related precursor, is synthesized or commercially obtained. The dimethylamino group can be introduced via nucleophilic substitution or reductive amination on a nitro-substituted precursor.

  • Step 2: Formation of the Ketone-Containing Heptanoic Acid Derivative
    The heptanoic acid backbone is functionalized to introduce a ketone at the 7-position. This can be achieved by oxidation of the corresponding alcohol or by selective acylation reactions.

  • Step 3: Coupling Reaction
    The aromatic intermediate is coupled to the heptanoic acid derivative through Friedel-Crafts acylation or via organometallic coupling methods. The reaction conditions are optimized to avoid side reactions and ensure regioselectivity.

  • Step 4: Purification and Isolation
    The crude product is purified by recrystallization or chromatographic techniques to isolate the pure this compound.

Esterification and Subsequent Hydrolysis (Alternative Route)

An alternative approach involves:

  • Synthesizing Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate via esterification of the acid with ethanol under acidic catalysis (e.g., sulfuric acid), followed by
  • Hydrolysis of the ester to yield the free acid.

This method allows better control over reaction conditions and purification steps.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Aromatic amine synthesis Nucleophilic substitution or reductive amination Starting from nitrobenzene derivatives
2 Ketone introduction Oxidation (e.g., PCC, chromium trioxide) Oxidation of alcohol precursors
3 Coupling Friedel-Crafts acylation or organometallic coupling Use of Lewis acids or Pd-catalysts
4 Esterification (optional) Ethanol, sulfuric acid, reflux For ester intermediate preparation
5 Hydrolysis (optional) Aqueous base or acid Converts ester to free acid

Industrial Production Considerations

  • Continuous Flow Reactors:
    Industrial synthesis often employs continuous flow reactors to optimize temperature, pressure, and reactant molar ratios, improving yield and purity while reducing reaction time.

  • Catalyst Selection:
    Use of recyclable catalysts and green solvents is emphasized to enhance sustainability.

  • Process Optimization:
    Reaction parameters such as reflux time, catalyst loading, and solvent choice are carefully controlled.

Analytical Characterization for Confirmation

To confirm the successful synthesis and purity of the compound, the following analytical techniques are employed:

Property Analytical Technique Expected Outcome/Characteristic
Purity HPLC (C18 column, MeOH:H2O) >98% peak area
Molecular Structure NMR (1H and 13C) Aromatic protons δ ~6.5–8.0 ppm; ketone carbonyl δ ~200 ppm; acid carbonyl δ ~170 ppm
Functional Groups FT-IR Ketone C=O stretch ~1700 cm⁻¹; acid C=O stretch ~1700 cm⁻¹; N(CH3)2 bands
Molecular Weight & Formula High-Resolution Mass Spectrometry (HRMS) Molecular ion peak matching C15H21NO3 (263.33 g/mol)

Research Findings and Notes

  • The dimethylamino group on the phenyl ring is reactive and can participate in nucleophilic substitution, which must be considered during synthesis to avoid side reactions.

  • Oxidation and reduction steps require careful control to prevent over-oxidation or incomplete conversion.

  • Solubility issues may arise; solvents like DMSO, THF, or ethyl acetate are tested to optimize reaction and purification steps.

  • Stability studies recommend storage under inert atmosphere at low temperatures to minimize degradation.

Summary Table of Preparation Routes

Preparation Route Key Steps Advantages Limitations
Direct Coupling of Dimethylamino Phenyl Intermediate with Heptanoic Acid Derivative Friedel-Crafts acylation or organometallic coupling Direct synthesis of target acid; fewer steps Requires careful control of reaction conditions
Esterification Followed by Hydrolysis Acid + ethanol (esterification), then hydrolysis Easier purification via ester intermediate Additional step; potential hydrolysis side reactions
Oxidation of Alcohol Precursor Alcohol intermediate oxidized to ketone acid High selectivity with PCC or chromium reagents Use of toxic oxidants; requires careful handling

Chemical Reactions Analysis

Types of Reactions

7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid has been investigated for its potential as a pharmaceutical agent, particularly due to its ability to act as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can affect gene expression and cellular processes.

Case Study : A study published in DrugBank highlights its role as an experimental small molecule with potential applications in treating various cancers by modulating epigenetic pathways .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Esterification : Reacting with alcohols to form esters.
  • Amidation : Formation of amides through reaction with amines.

Data Table : Common Reactions Involving this compound

Reaction TypeConditionsProducts
EsterificationAlcohol + Acid CatalystEsters
AmidationAmine + Acid ChlorideAmides

Biological Studies

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for studies related to inflammatory diseases. Its interaction with biological systems can lead to insights into therapeutic mechanisms.

Case Study : In vitro studies have shown that derivatives of this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis and other autoimmune diseases.

Agricultural Applications

There is emerging research on the use of this compound as a plant growth regulator. Its ability to modulate growth responses could be beneficial in agricultural settings.

Data Table : Potential Agricultural Uses

ApplicationEffect
Growth RegulationEnhances plant growth under stress conditions
Herbicide SafenerReduces phytotoxicity of herbicides

Mechanism of Action

The mechanism of action of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Effects

  • Polarity: The dimethylamino group in the target compound enhances water solubility compared to non-polar substituents like t-butyl () or iodophenyl (). This polarity facilitates interactions with biological targets such as HDACs, which require hydrogen bonding or electrostatic interactions .
  • Lipophilicity: The benzyloxy group in 4a () increases logP, favoring membrane permeability but reducing aqueous solubility.

Physicochemical Properties

  • Solubility: The dimethylamino group’s electron-donating nature improves solubility in polar solvents (e.g., DMSO, methanol), whereas iodophenyl and t-butyl analogs precipitate in aqueous buffers .
  • Stability : The ethyl ester derivative () is stable under refrigeration, suggesting the free acid may require similar storage conditions to prevent degradation.

Biological Activity

7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a heptanoic acid backbone and a dimethylamino-substituted phenyl group, this compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₁₅H₂₁N₁O₃
  • Molecular Weight : Approximately 263.34 g/mol
  • Structural Features :
    • Heptanoic acid backbone
    • Dimethylamino group enhancing lipophilicity and membrane permeability

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The dimethylamino group is known to enhance binding affinity, influencing several biochemical pathways:

  • Enzyme Interaction : The compound may modulate enzyme activity, impacting metabolic processes.
  • Receptor Binding : It can interact with specific receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi.

CompoundMIC (µg/mL)Pathogen
This compoundTBDTBD
Cinnamic Acid Derivatives1 - 64M. tuberculosis

Anticancer Activity

The compound's potential in cancer treatment is under investigation, with studies suggesting that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various cinnamic acid derivatives, noting that compounds structurally related to this compound showed significant activity against Mycobacterium tuberculosis strains . The minimum inhibitory concentration (MIC) values ranged widely, indicating varying efficacy based on structural modifications.
  • Cell Proliferation Inhibition : In vitro studies have suggested that the compound can inhibit the proliferation of certain cancer cell lines. This effect is hypothesized to be mediated through its interaction with specific signaling pathways involved in cell cycle regulation.

Research Findings

Research into the biological activities of this compound is ongoing. Key findings include:

  • Enhanced Bioavailability : The presence of the dimethylamino group improves the compound's ability to cross cellular membranes, potentially increasing its therapeutic efficacy .
  • Potential as a Therapeutic Agent : Ongoing studies are exploring its use as a therapeutic agent for various diseases, including infections and cancer .

Q & A

Q. What are the recommended synthetic routes for 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid?

A common approach involves synthesizing the ethyl ester derivative (e.g., Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate) via Friedel-Crafts acylation or ketone formation, followed by hydrolysis under basic conditions to yield the carboxylic acid . Key steps include:

  • Ester Synthesis : Reaction of 4-(N,N-dimethylamino)benzoyl chloride with ethyl 6-oxohexanoate in the presence of a Lewis acid catalyst.
  • Hydrolysis : Use of aqueous NaOH or LiOH to cleave the ester group, followed by acidification to isolate the final product.
    Characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity and purity .

Q. How should researchers ensure the purity and stability of this compound during storage?

  • Purity Assessment : Employ reversed-phase HPLC (≥95% purity threshold) with UV detection at 254 nm, coupled with 1H^1H-NMR to verify absence of ester or ketone intermediates .
  • Stability : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the dimethylamino group may degrade under humid conditions .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : 1H^1H- and 13C^{13}C-NMR for functional group analysis, particularly the dimethylamino (-N(CH3_3)2_2) and ketone (C=O) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical: 291.39 g/mol for the ester; 263.36 g/mol for the acid) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor potential of this compound?

  • In Vitro Screening : Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare results with structurally similar compounds like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, which shows antitumor activity via apoptosis induction .
  • Mechanistic Studies : Perform flow cytometry to analyze cell cycle arrest and Western blotting to measure caspase-3/7 activation. Dose-response curves (0.1–100 µM) and IC50_{50} calculations are critical .

Q. What strategies resolve contradictions in reported biological activities of related aryl-heptanoic acid derivatives?

  • Comparative SAR Studies : Synthesize analogs with substitutions on the phenyl ring (e.g., -OCH3_3, -NO2_2) and evaluate their bioactivity. For example, replacing dimethylamino with methoxy groups may alter solubility and target affinity .
  • Meta-Analysis : Systematically review literature to identify variables such as assay conditions (e.g., serum concentration, incubation time) that influence activity discrepancies. Use statistical tools like ANOVA to isolate confounding factors .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADME Prediction : Use tools like SwissADME to calculate logP (target <3 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration).
  • Docking Studies : Model interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using AutoDock Vina. Validate predictions with mutagenesis assays .

Q. What experimental controls are critical when studying this compound’s reactivity in multicomponent reactions?

  • Negative Controls : Include reactions without catalysts (e.g., no Pd/C for hydrogenation) to confirm product formation is not spontaneous.
  • Isotopic Labeling : Use 13C^{13}C-labeled ketone precursors to track reaction pathways via NMR .

Methodological Considerations

  • Contradiction Mitigation : Replicate published protocols exactly, including solvent purity (e.g., anhydrous DMF) and reaction temperatures, to identify reproducibility issues .
  • Safety Protocols : Follow GHS guidelines for handling acute toxicity risks (e.g., skin corrosion, inhalation hazards). Use fume hoods and PPE during synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
Reactant of Route 2
Reactant of Route 2
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.